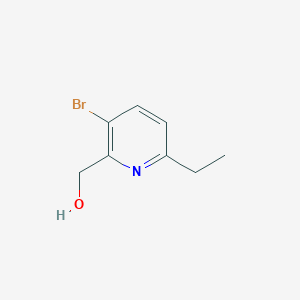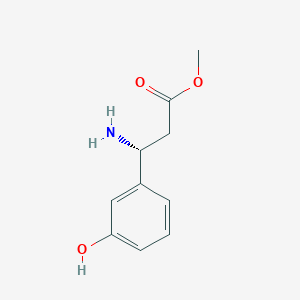
methyl (3R)-3-amino-3-(3-hydroxyphenyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (3R)-3-amino-3-(3-hydroxyphenyl)propanoate is an organic compound with a molecular formula of C10H13NO3. This compound is characterized by the presence of an amino group, a hydroxyphenyl group, and a methyl ester group. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that can exist in two enantiomeric forms. The (3R) designation indicates the specific configuration of the chiral center.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3R)-3-amino-3-(3-hydroxyphenyl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-hydroxybenzaldehyde and methyl acrylate.
Formation of Intermediate: The first step involves the condensation of 3-hydroxybenzaldehyde with methyl acrylate in the presence of a base such as sodium hydroxide to form an intermediate compound.
Reduction: The intermediate is then subjected to reduction using a reducing agent like sodium borohydride to yield the desired product.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial production may involve optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize the yield and purity of the final product.
化学反応の分析
Types of Reactions
Methyl (3R)-3-amino-3-(3-hydroxyphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxy group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidation of the hydroxy group can yield compounds such as 3-amino-3-(3-oxophenyl)propanoate.
Reduction: Reduction of the amino group can yield compounds such as 3-amino-3-(3-hydroxyphenyl)propanol.
Substitution: Substitution reactions can yield a variety of derivatives depending on the substituent introduced.
科学的研究の応用
Methyl (3R)-3-amino-3-(3-hydroxyphenyl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor ligand.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of methyl (3R)-3-amino-3-(3-hydroxyphenyl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. Additionally, it can interact with cellular signaling pathways, influencing various biological processes.
類似化合物との比較
Similar Compounds
Methyl 3-(4-hydroxyphenyl)propanoate: Similar in structure but with the hydroxy group at the para position.
Methyl 3-(3-hydroxyphenyl)propanoate: Lacks the amino group present in methyl (3R)-3-amino-3-(3-hydroxyphenyl)propanoate.
Methyl (3R)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate: Contains a cyclopropyl group instead of an amino group.
Uniqueness
This compound is unique due to the presence of both an amino group and a hydroxyphenyl group, which confer distinct chemical and biological properties. The chiral center also adds to its uniqueness, as it can exist in enantiomeric forms with different biological activities.
特性
分子式 |
C10H13NO3 |
|---|---|
分子量 |
195.21 g/mol |
IUPAC名 |
methyl (3R)-3-amino-3-(3-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C10H13NO3/c1-14-10(13)6-9(11)7-3-2-4-8(12)5-7/h2-5,9,12H,6,11H2,1H3/t9-/m1/s1 |
InChIキー |
PUTQBYLORMXXFS-SECBINFHSA-N |
異性体SMILES |
COC(=O)C[C@H](C1=CC(=CC=C1)O)N |
正規SMILES |
COC(=O)CC(C1=CC(=CC=C1)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


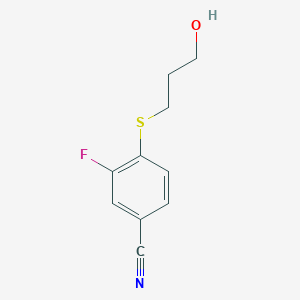
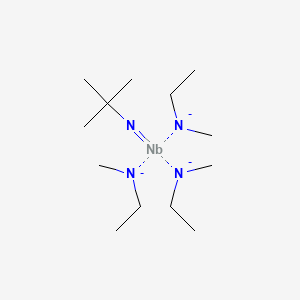
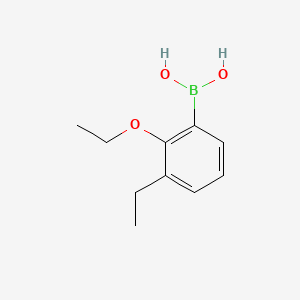
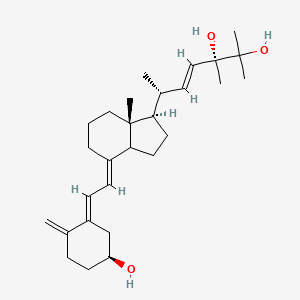
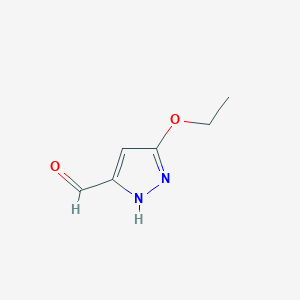
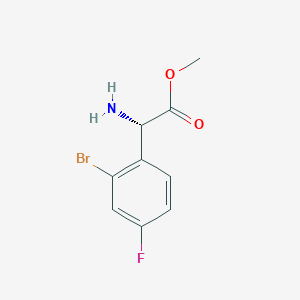

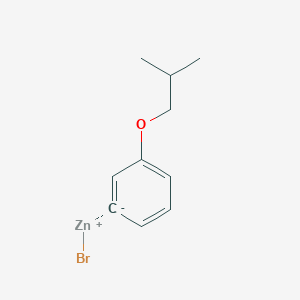
![(3AR,7aS)-2,2-dimethyltetrahydro-4H-[1,3]dioxolo[4,5-c]pyran-6-ol](/img/structure/B14891918.png)
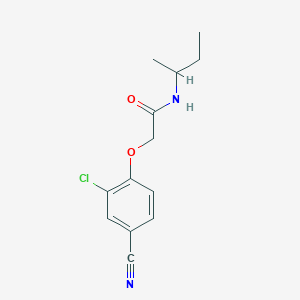
![n-(Pentan-3-yl)-1h-benzo[d]imidazole-5-carboxamide](/img/structure/B14891928.png)
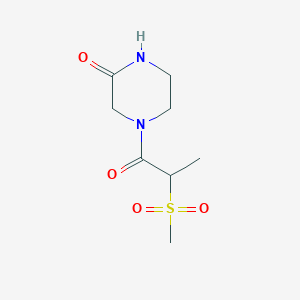
![5-Fluoro-2,2-dimethyl-8-(-2-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)vinyl)-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B14891948.png)
